8-Fluoro-6-methylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H8FNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a methyl group on the quinoline ring, along with an aldehyde functional group, makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methylquinoline-2-carbaldehyde typically involves the introduction of the fluorine and methyl groups onto the quinoline ring, followed by the formation of the aldehyde group. One common method involves the fluorination of 6-methylquinoline, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of fluorinating agents such as Selectfluor and formylating agents like Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: 8-Fluoro-6-methylquinoline-2-carboxylic acid.
Reduction: 8-Fluoro-6-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6-methylquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of fluorescent probes and bioactive molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methylquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 6-Fluoro-8-methylquinoline
- 8-Fluoroquinoline-2-carbaldehyde
- 6-Methylquinoline-2-carbaldehyde
Comparison: 8-Fluoro-6-methylquinoline-2-carbaldehyde is unique due to the simultaneous presence of the fluorine atom, methyl group, and aldehyde functional group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C11H8FNO |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
8-fluoro-6-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-4-8-2-3-9(6-14)13-11(8)10(12)5-7/h2-6H,1H3 |
InChI Key |
BMPSCJHWJQZTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)N=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.